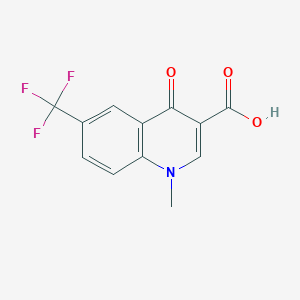

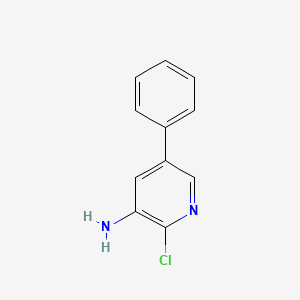

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinolone derivatives involves several steps, including acyl-chlorination, condensation, decarboxylation, esterification, and cyclopropylamine replacement, leading to various quinolone compounds with potential antibacterial activities (Liu Zhe, 2001). Another method involves the practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, showcasing the versatility in synthesizing 2-thioquinoline skeletons (M. Matsuoka et al., 1997).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of quinoline derivatives reveal the significance of substituent positions and their impact on the compound's properties. X-ray crystallography has been utilized to establish the structure of various substituted quinolines, indicating the influence of molecular structure on the compound’s activity and stability (D. A. Rudenko et al., 2012).

Chemical Reactions and Properties

Quinolones undergo various chemical reactions, including interactions with hydrazine hydrate and trifluoroacetic acid, leading to the formation of substituted triazoloisoquinolines. These reactions highlight the reactivity of quinolones under different conditions and their potential for functionalization (V. A. Glushkov et al., 2000).

Physical Properties Analysis

The physical properties of quinolone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed physicochemical analysis provides insights into the stability and solubility of these compounds, which is crucial for their application in various fields.

Chemical Properties Analysis

The chemical properties of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid and its derivatives, including acidity, basicity, and reactivity towards other chemicals, play a vital role in their biological activities and applications. Studies on substituted quinolines provide valuable information on their potential antibacterial activities and their interaction with biological targets (H. Miyamoto et al., 1990).

Aplicaciones Científicas De Investigación

Antibacterial Properties

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid and its derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. This includes compounds like 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.), which is effective in treating experimental infections (Goueffon, Montay, Roquet, & Pesson, 1981). Another example includes substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, which have shown high antibacterial activity against pathogens like Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).

Anticancer Activity

Some derivatives of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid have been explored for their potential anticancer effects. Research on compounds like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives demonstrated significant anticancer activity against the breast cancer MCF-7 cell line (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Chemical Synthesis and Modifications

This compound and its variants are also subjects of chemical synthesis and structural modification studies. For instance, research into the hydrolysis of the nitrile moiety in related compounds like 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile has provided insights into the formation of carboxamide and carboxylic acid derivatives. This includes understanding the bond interactions and reaction pathways through techniques like Density Functional Theory (DFT) calculations and Atoms in Molecules (AIM) analysis (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).

Radiopharmaceutical Applications

Derivatives of this compound have been explored for radiopharmaceutical applications, such as in the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This is intended for Single Photon Emission Computed Tomography (SPECT) studies of the N-methyl-D-aspartate receptor in the human brain, demonstrating its potential in neuroimaging and neurological research (Dumont & Slegers, 1996).

Propiedades

IUPAC Name |

1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLGBCYSOYKVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)